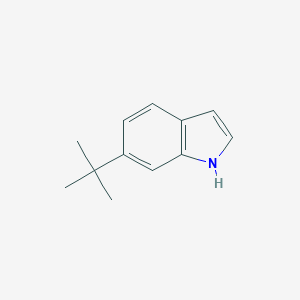

6-(tert-Butyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMQJWPTYZPZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620435 | |

| Record name | 6-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-54-6 | |

| Record name | 6-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 6-(tert-Butyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(tert-Butyl)-1H-indole. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for compound identification, characterization, and quality control.

Introduction

6-(tert-Butyl)-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The strategic placement of a bulky tert-butyl group at the 6-position of the indole ring can significantly influence its electronic properties, lipophilicity, and steric interactions, making it a valuable scaffold for the design of novel bioactive compounds. Accurate interpretation of its NMR spectra is fundamental for confirming its chemical structure and purity.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, fully assigned experimental spectrum for 6-(tert-Butyl)-1H-indole is not readily found in the peer-reviewed literature, the following data is predicted based on established substituent effects on the indole nucleus and analysis of similar structures.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for 6-(tert-Butyl)-1H-indole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (NH) | ~8.0 | br s | - | 1H |

| H-7 | ~7.5 | d | ~8.5 | 1H |

| H-5 | ~7.3 | dd | ~8.5, 1.5 | 1H |

| H-4 | ~7.2 | d | ~1.5 | 1H |

| H-2 | ~7.1 | t | ~2.5 | 1H |

| H-3 | ~6.4 | t | ~2.0 | 1H |

| -C(CH₃)₃ | ~1.3 | s | - | 9H |

Predicted for a solution in CDCl₃. br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, s = singlet.

Table 2: Predicted ¹³C NMR Spectral Data for 6-(tert-Butyl)-1H-indole

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7a | ~136.0 |

| C-6 | ~145.0 |

| C-3a | ~128.0 |

| C-2 | ~124.0 |

| C-5 | ~119.0 |

| C-4 | ~110.0 |

| C-7 | ~118.0 |

| C-3 | ~102.0 |

| -C (CH₃)₃ | ~34.5 |

| -C(C H₃)₃ | ~31.8 |

Predicted for a solution in CDCl₃.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of indole derivatives, which can be applied to 6-(tert-Butyl)-1H-indole.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the 6-(tert-Butyl)-1H-indole sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for indole derivatives due to its good solubilizing properties and relatively simple residual solvent peak. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility and the desired spectral resolution.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

Acquisition Time (AQ): Typically 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient for indole derivatives.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): A spectral width of 200-240 ppm is standard for most organic molecules.

-

Temperature: 298 K (25 °C).

Mandatory Visualization

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of 6-(tert-Butyl)-1H-indole with the standard IUPAC numbering for the indole ring system.

Caption: Molecular structure of 6-(tert-Butyl)-1H-indole with atom numbering.

Experimental Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.

Caption: General workflow for NMR analysis of 6-(tert-Butyl)-1H-indole.

Technical Guidance: Determining the Solubility of 6-(tert-Butyl)-1H-indole in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and pharmaceutically active molecules. Their therapeutic applications are wide-ranging, including anti-inflammatory, anticancer, and antimicrobial activities. The physicochemical properties of these derivatives, particularly their solubility in various solvent systems, are fundamental to their biological activity and formulation development.

6-(tert-Butyl)-1H-indole is an indole derivative with a bulky tert-butyl substituent that can significantly influence its solubility profile. Understanding its solubility in common organic solvents is crucial for its synthesis, purification, and formulation into drug delivery systems. This guide presents a systematic approach to experimentally determine the solubility of this compound.

Physicochemical Properties of Indole Derivatives

The solubility of indole and its derivatives is influenced by the nature of the substituent on the indole ring. While indole itself is soluble in many organic solvents, the addition of functional groups can alter its polarity and crystal lattice energy, thereby affecting its solubility. For instance, the introduction of a carboxyl group can increase water solubility. The tert-butyl group in 6-(tert-Butyl)-1H-indole is a non-polar, lipophilic group, which is expected to enhance its solubility in non-polar organic solvents.

Experimental Workflow for Solubility Determination

A systematic approach to determining the solubility of 6-(tert-Butyl)-1H-indole involves a multi-step process, beginning with a qualitative assessment to estimate the solubility range, followed by a precise quantitative determination using a validated method such as the shake-flask technique. The overall workflow is depicted in the diagram below.

Experimental Protocols

Materials and Equipment

-

Compound: 6-(tert-Butyl)-1H-indole (purity ≥ 98%)

-

Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide).

-

Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PTFE), vials with screw caps, volumetric flasks, pipettes, and an analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

Qualitative Solubility Assessment

This method provides a rapid estimation of solubility.

-

Weigh approximately 10 mg of 6-(tert-Butyl)-1H-indole into a glass vial.

-

Add 1 mL of the selected solvent.

-

Cap the vial and vortex for 1-2 minutes at room temperature.

-

Visually inspect the solution. If the solid completely dissolves, the solubility is at least 10 mg/mL.

-

If the solid does not completely dissolve, the compound can be classified as sparingly soluble or insoluble at this concentration.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]

-

Add an excess amount of 6-(tert-Butyl)-1H-indole to a vial (e.g., 20 mg).

-

Pipette a known volume of the selected solvent into the vial (e.g., 2 mL).

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vial to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Immediately dilute the filtered sample with a known volume of the solvent to prevent precipitation and to bring the concentration into the linear range of the analytical method.

-

Analyze the concentration of 6-(tert-Butyl)-1H-indole in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

The logical flow of the shake-flask method is illustrated in the following diagram.

Data Presentation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is recommended. The following table is a template that can be used to record experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Hexane | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value | Shake-Flask |

Conclusion

This technical guide provides a framework for the systematic determination of the solubility of 6-(tert-Butyl)-1H-indole in common organic solvents. By following the detailed experimental protocols, researchers can generate reliable and reproducible solubility data. This information is invaluable for subsequent stages of research and development, including reaction optimization, purification, formulation design, and preclinical studies. The generation and dissemination of such fundamental physicochemical data will contribute to a more comprehensive understanding of this and other related indole derivatives.

References

Theoretical DFT Studies of Substituted Indoles: A Technical Guide for Researchers

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] Computational methods, particularly DFT, have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of indole derivatives, thereby aiding in the design of new therapeutic agents.

Computational Methodologies in DFT Studies of Indole Derivatives

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. The selection of the functional and basis set is a critical aspect of these studies.

A common approach for investigating indole derivatives involves geometry optimization, followed by frequency calculations, and the prediction of various molecular properties.[1][2]

Typical Experimental Protocol:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2][3] The 6-311++G(d,p) basis set is often employed to provide a good description of the electronic structure.[2]

-

Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[1][2]

-

Spectroscopic Analysis:

-

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).[2] These theoretical shifts are then correlated with experimental data to aid in spectral assignment.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectra of the molecules.[2]

-

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[2]

-

Molecular Electrostatic Potential (MEP) Analysis: MEP maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[4]

The following diagram illustrates a typical workflow for the DFT analysis of a substituted indole.

Quantitative Data from DFT Studies of Indole Derivatives

While data for 6-(tert-Butyl)-1H-indole is not available, the following tables summarize representative theoretical data for other indole derivatives, providing a baseline for expected values.

Table 1: Selected Optimized Geometrical Parameters for Indole

| Parameter | Bond | Calculated Bond Length (Å) (B3LYP/6-31G**) |

| Bond Lengths | C2-C3 | 1.378 |

| C3-C3A | 1.442 | |

| C3A-C4 | 1.391 | |

| C4-C5 | 1.405 | |

| C5-C6 | 1.390 | |

| C6-C7 | 1.411 | |

| C7-C7A | 1.393 | |

| N1-C2 | 1.380 | |

| N1-C7A | 1.390 | |

| C3A-C7A | 1.403 |

Data adapted from a DFT study on the vibrational spectrum of indole.

Table 2: Calculated Electronic Properties of a Substituted Indole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap | 4.66 |

Note: These values are illustrative and will vary depending on the specific indole derivative and the level of theory used.

Analysis of Molecular Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. For many indole derivatives, the HOMO is localized over the indole ring, indicating that this is the primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The negative regions (typically colored red or yellow) on the MEP map indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. In indole derivatives, the region around the nitrogen atom and certain carbon atoms in the pyrrole ring are often electron-rich.

Conclusion

While direct theoretical DFT studies on 6-(tert-Butyl)-1H-indole are not yet present in the literature, the methodologies and types of analyses performed on other substituted indoles provide a robust framework for investigating this molecule. DFT calculations can offer significant insights into the geometric, electronic, and spectroscopic properties of 6-(tert-Butyl)-1H-indole, which can be invaluable for understanding its chemical behavior and potential applications in drug design and materials science. The data from related compounds serves as a useful reference point for future computational and experimental work on this specific derivative. Researchers are encouraged to apply the workflows and analytical techniques described in this guide to further explore the chemical space of substituted indoles.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-(tert-Butyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 6-(tert-Butyl)-1H-indole, a substituted indole of interest in medicinal chemistry and drug discovery. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and for monitoring its presence in complex mixtures during synthesis and metabolic studies.

Core Concepts in the Mass Spectrometry of Indole Derivatives

The mass spectrum of an indole derivative is fundamentally influenced by the stable indole nucleus and the fragmentation patterns of its substituents. Under electron ionization (EI), a common technique for volatile and thermally stable compounds, the indole ring exhibits characteristic fragmentation pathways. The principal fragmentation processes in the indole series often involve the loss of small molecules like HCN, which results in characteristic ions.[1] For substituted indoles, the fragmentation is often directed by the nature and position of the substituent.

Predicted Mass Spectral Data for 6-(tert-Butyl)-1H-indole

Table 1: Predicted Key Ions in the Electron Ionization (EI) Mass Spectrum of 6-(tert-Butyl)-1H-indole

| m/z (Calculated) | Proposed Fragment Ion | Fragmentation Pathway | Expected Relative Abundance |

| 173 | [M]•+ (Molecular Ion) | Ionization of the molecule | Medium to High |

| 158 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group | High |

| 116 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical | Medium |

| 115 | [M - C₄H₁₀]⁺ | Loss of isobutane | Low |

| 89 | [C₇H₅]⁺ | Loss of HCN from the m/z 116 fragment[1] | Low to Medium |

| 57 | [C₄H₉]⁺ | tert-Butyl cation | High (often the base peak)[2][3][4] |

Experimental Protocols

A generalized experimental protocol for the analysis of 6-(tert-Butyl)-1H-indole using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. For less volatile derivatives or for analyses requiring softer ionization, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) would be a suitable alternative.[2][5]

Sample Preparation

-

Dissolution : Prepare a stock solution of 6-(tert-Butyl)-1H-indole in a high-purity volatile organic solvent such as methanol, acetonitrile, or dichloromethane at a concentration of approximately 1 mg/mL.[2]

-

Dilution : Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[2]

GC-MS Instrumentation and Conditions

-

Gas Chromatograph (GC) :

-

Injector : Split/splitless injector, typically operated in split mode to prevent column overloading.

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the analyte from potential impurities.

-

Oven Temperature Program :

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS) :

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.[1]

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Mass Range : Scan from m/z 40 to 350.

-

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a synthesized or isolated sample of 6-(tert-Butyl)-1H-indole.

References

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. benchchem.com [benchchem.com]

- 3. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tandem mass spectrometry study of C-phenyl-N-tert-butyl nitrone spin adducts from in vitro rat liver microsomal metabolism of bromotrichloromethane and carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Influence: An In-depth Technical Guide to the Electronic Effects of the 6-tert-Butyl Group on the Indole Ring

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic placement of substituents on the indole ring can profoundly modulate its electronic properties, thereby influencing its reactivity, metabolic stability, and pharmacological activity. This technical guide delves into the nuanced electronic effects of a tert-butyl group at the 6-position of the indole ring, a substitution pattern that, while less explored, offers unique steric and electronic contributions. This document provides a comprehensive overview of the expected electronic consequences, supported by quantitative data from analogous systems, detailed hypothetical experimental protocols for its characterization, and visual representations of key concepts.

Understanding the Electronic Nature of the tert-Butyl Group

The tert-butyl group is primarily recognized for its significant steric bulk. However, its electronic effects, though more subtle than those of strongly activating or deactivating groups, are crucial in fine-tuning the properties of the indole ring. The electronic influence of the tert-butyl group stems from two main phenomena:

-

Inductive Effect (+I): The tert-butyl group is an alkyl group and thus exhibits a positive inductive effect. The three methyl groups attached to the central carbon atom push electron density towards the indole ring through the sigma bond network. This electron-donating inductive effect increases the electron density of the aromatic system.

-

Hyperconjugation: This is a stabilizing interaction involving the delocalization of sigma electrons from the C-H and C-C bonds of the tert-butyl group into the pi-system of the indole ring. This further contributes to the electron-donating character of the tert-butyl group.

Due to these effects, the 6-tert-butyl group is classified as a weak electron-donating group.

Quantitative Assessment of Electronic Effects

Hammett Substituent Constants

The Hammett equation is a valuable tool for quantifying the electronic effect of substituents on the reactivity of aromatic systems. While originally developed for benzoic acid derivatives, the principles can be extended to other aromatic systems like indole. The most relevant Hammett constants for the tert-butyl group, determined from benzene systems, are presented in Table 1.

| Parameter | Value | Interpretation |

| σp | -0.20 | Indicates a weak electron-donating effect at the para position through a combination of inductive and resonance effects. |

| σm | -0.10 | Represents a weaker electron-donating effect at the meta position, primarily through the inductive effect. |

| Table 1: Hammett Substituent Constants for the tert-Butyl Group. [3] |

For the 6-position of the indole ring, the electronic effect of the tert-butyl group will be a composite of its influence on the benzene portion of the bicyclic system. Its effect on the reactivity of the pyrrole ring will be transmitted through the fused ring system.

Acidity and Basicity (pKa)

The pKa of the N-H proton in the indole ring is a key indicator of the electron density of the pyrrole moiety. An electron-donating group at the 6-position is expected to increase the electron density on the nitrogen atom, making it a stronger base (and its conjugate acid a weaker acid, hence a higher pKa for the protonated indole) and the N-H proton less acidic (a higher pKa for the neutral indole).

While the experimental pKa of 6-tert-butylindole is not documented, we can estimate its value relative to indole (pKa ≈ 16.7 for the N-H proton). The tert-butyl group's weak electron-donating nature would likely lead to a slight increase in the pKa. For comparison, the pKa of 4-tert-butylaniline is slightly higher than that of aniline, reflecting the electron-donating effect of the tert-butyl group.[4][5] A predicted pKa value for 6-tert-butylindole would likely fall in the range of 17.0 to 17.5.

Impact on Reactivity: Electrophilic Aromatic Substitution

The indole ring is highly susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site.[4][6] The electron-donating 6-tert-butyl group is expected to further enhance the overall reactivity of the indole ring towards electrophiles.

The regioselectivity of electrophilic attack is primarily governed by the stability of the resulting cationic intermediate (the arenium ion). For indole, attack at C3 is favored because it does not disrupt the aromaticity of the benzene ring in the key resonance structures of the intermediate.[4] The electron-donating 6-tert-butyl group will further stabilize the positive charge that develops on the benzene ring portion of the arenium ion during electrophilic attack at C3, thereby increasing the rate of reaction at this position.

Experimental Protocols for Characterization

To empirically determine the electronic effects of the 6-tert-butyl group, the synthesis and characterization of 6-tert-butyl-1H-indole are necessary first steps. The following sections outline detailed hypothetical protocols for these procedures.

Synthesis of 6-tert-Butyl-1H-indole

A plausible synthetic route to 6-tert-butyl-1H-indole is the Fischer indole synthesis, a robust and widely used method for constructing the indole core.

Reaction Scheme:

Experimental Protocol:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-tert-butylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add sodium acetate (1.1 eq) and stir until dissolved.

-

To this solution, add 2,2-diethoxyacetaldehyde (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone.

-

-

Fischer Indole Synthesis:

-

To the crude hydrazone, add a mixture of acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-tert-butyl-1H-indole.

-

Spectroscopic Characterization

The synthesized 6-tert-butyl-1H-indole would be characterized by standard spectroscopic methods to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. A broad singlet for the N-H proton will appear at a downfield chemical shift (typically > 8.0 ppm). The aromatic protons on the indole ring will exhibit characteristic splitting patterns.

-

13C NMR: The spectrum will show a quaternary carbon signal for the central carbon of the tert-butyl group and a signal for the three equivalent methyl carbons. The eight carbons of the indole ring will appear in the aromatic region.

Infrared (IR) Spectroscopy:

-

The IR spectrum will show a characteristic N-H stretching vibration as a sharp to medium band around 3400 cm-1.

-

C-H stretching vibrations for the aromatic ring and the tert-butyl group will be observed in the 2850-3100 cm-1 region.

-

Aromatic C=C stretching vibrations will appear in the 1450-1600 cm-1 region.

Table 2: Predicted Spectroscopic Data for 6-tert-Butyl-1H-indole

| Technique | Predicted Key Signals |

| 1H NMR (CDCl3) | ~8.1 (br s, 1H, NH), ~7.5-7.0 (m, 4H, Ar-H), ~6.5 (m, 1H, C3-H), 1.35 (s, 9H, C(CH3)3) |

| 13C NMR (CDCl3) | ~145 (C6), ~135 (C7a), ~128 (C3a), ~124 (C2), ~121 (C5), ~118 (C4), ~109 (C7), ~102 (C3), ~34 (quaternary C of t-Bu), ~32 (CH3 of t-Bu) |

| IR (KBr, cm-1) | ~3400 (N-H stretch), ~2960 (C-H stretch, t-Bu), ~1460 (C=C stretch, aromatic) |

Determination of pKa

The acidity of the N-H proton can be determined spectrophotometrically or by potentiometric titration.

Spectrophotometric Method:

-

Prepare a series of buffer solutions with known pH values.

-

Prepare a stock solution of 6-tert-butyl-1H-indole in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the indole solution to each buffer and record the UV-Vis spectrum.

-

The deprotonation of the indole N-H will lead to a change in the absorption spectrum.

-

By plotting the absorbance at a specific wavelength against the pH, a titration curve can be generated, from which the pKa can be determined as the pH at the half-equivalence point.

Conclusion

The 6-tert-butyl group imparts a unique combination of steric and electronic properties to the indole ring. Its weak electron-donating nature, arising from inductive and hyperconjugative effects, is expected to enhance the electron density of the indole system. This leads to an increased reactivity towards electrophiles, particularly at the C3 position, and a slight increase in the basicity of the indole nitrogen. While direct experimental data for 6-tert-butylindole remains to be established, the principles outlined in this guide, along with the provided hypothetical experimental protocols, offer a robust framework for researchers to explore and harness the subtle yet significant electronic influence of this substituent in the design and development of novel indole-based molecules. The strategic use of the 6-tert-butyl group can be a valuable tool for fine-tuning the physicochemical and pharmacological properties of indole derivatives.

References

- 1. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Initial Biological Screening of 6-(tert-butyl)-1H-indole Derivatives: A Review of Available Data

Despite a comprehensive search of scientific literature, specific studies detailing the initial biological screening of 6-(tert-butyl)-1H-indole derivatives are not publicly available. While the broader class of indole derivatives has been extensively investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, research focusing specifically on the 6-tert-butyl substituted indole core remains limited.

This technical guide aims to provide a framework for the potential initial biological screening of this novel class of compounds, drawing upon established methodologies for other indole derivatives. It will outline the common assays and experimental protocols that would be crucial in determining the therapeutic potential of 6-(tert-butyl)-1H-indole derivatives.

Rationale for Screening 6-(tert-butyl)-1H-indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bulky tert-butyl group at the 6-position of the indole ring can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability. These modifications can, in turn, alter its interaction with biological targets, potentially leading to novel pharmacological activities or improved pharmacokinetic properties. A systematic biological screening is therefore warranted to explore the therapeutic potential of this unique chemical space.

Proposed Initial Biological Screening Cascade

A tiered approach is recommended for the initial biological evaluation of a library of 6-(tert-butyl)-1H-indole derivatives. This would typically involve a series of in vitro assays to assess cytotoxicity, antimicrobial activity, and potential enzyme inhibition.

Cytotoxicity Screening

The initial assessment of the cytotoxic potential of the compounds is a critical first step. This is typically performed against a panel of human cancer cell lines to identify any potential anticancer activity.

Table 1: Representative Cytotoxicity Data for Novel Indole Derivatives (Hypothetical)

| Compound ID | Cell Line | IC₅₀ (µM) |

| 6-tBu-Indole-001 | MCF-7 (Breast) | > 50 |

| 6-tBu-Indole-001 | A549 (Lung) | 25.3 |

| 6-tBu-Indole-001 | HCT116 (Colon) | 15.8 |

| 6-tBu-Indole-002 | MCF-7 (Breast) | 12.1 |

| 6-tBu-Indole-002 | A549 (Lung) | 8.7 |

| 6-tBu-Indole-002 | HCT116 (Colon) | 5.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific data for 6-(tert-butyl)-1H-indole derivatives was found.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 6-(tert-butyl)-1H-indole derivatives (typically ranging from 0.1 to 100 µM) for a period of 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

Workflow for Cytotoxicity Screening

Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise in this area.

Table 2: Representative Antimicrobial Activity Data (Hypothetical)

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 6-tBu-Indole-001 | 16 | > 64 | 32 |

| 6-tBu-Indole-002 | 8 | 32 | 16 |

| 6-tBu-Indole-003 | 4 | 16 | 8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

-

Compound Dilution: Serially dilute the 6-(tert-butyl)-1H-indole derivatives in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Enzyme Inhibition Screening

Based on the structural similarity to known enzyme inhibitors, 6-(tert-butyl)-1H-indole derivatives could be screened against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes. The choice of enzymes would depend on the therapeutic area of interest.

Signaling Pathway Visualization (Hypothetical)

Should a derivative show potent and specific activity, for instance, as a kinase inhibitor, its effect on a relevant signaling pathway could be investigated.

Conclusion and Future Directions

While this guide provides a roadmap for the initial biological screening of 6-(tert-butyl)-1H-indole derivatives, it is based on established principles for analogous compounds due to the current lack of specific data. The synthesis and subsequent screening of a focused library of these compounds are essential to uncover their potential biological activities. Any promising "hits" from these initial screens would then require further investigation, including more extensive in vitro and in vivo studies, to validate their therapeutic potential. Researchers are encouraged to explore this novel chemical space to potentially uncover new lead compounds for drug discovery.

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 6-(tert-Butyl)-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed transformation is indispensable for synthesizing biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals and functional materials.[3]

The indole nucleus, and specifically substituted indoles like 6-(tert-Butyl)-1H-indole, are critical pharmacophores in numerous biologically active molecules.[4] Functionalization of the indole's benzenoid ring allows for the exploration of new chemical space and the development of novel therapeutic agents.[5] These application notes provide detailed protocols for the Suzuki-Miyaura coupling of 6-halo-substituted 6-(tert-Butyl)-1H-indole, offering robust methods for synthesizing 6-aryl-(tert-Butyl)-1H-indole derivatives. Both unprotected and N-protected indole substrates are considered, providing versatility for various synthetic strategies.

General Reaction Scheme

The fundamental transformation involves coupling a halogenated 6-(tert-Butyl)-1H-indole with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. The use of a protecting group (PG) on the indole nitrogen is a common strategy to improve solubility and prevent potential side reactions.

Caption: General scheme of the Suzuki-Miyaura coupling for 6-halo-(tert-Butyl)-1H-indole.

Key Considerations for Success

-

Choice of Halide (X): The reactivity order for the organic halide is I > Br > OTf >> Cl.[2] While aryl iodides and bromides are highly effective, recent advancements in catalyst systems have enabled the efficient use of more cost-effective aryl chlorides.[6]

-

N-H vs. N-Protected Indole: Unprotected N-H indoles can sometimes inhibit palladium catalysts or lead to side reactions.[6] However, specific catalyst systems are effective for coupling unprotected indoles.[5][6] N-protection, typically with a tert-butoxycarbonyl (Boc) group, can enhance stability, solubility, and reaction yields.[3][7] The Boc group is easily removed under acidic conditions post-coupling.

-

Catalyst and Ligand Selection: The choice of palladium source and ligand is critical.

-

Pd(PPh₃)₄: A versatile and common catalyst, particularly effective for aryl bromides and iodides.[5][7]

-

PdCl₂(dppf): Another robust catalyst, often used for a wide range of substrates.[7]

-

Buchwald Ligands (e.g., XPhos, SPhos): These electron-rich, bulky phosphine ligands, often used with palladium pre-catalysts, show excellent activity for challenging substrates, including aryl chlorides, and can allow for lower reaction temperatures and catalyst loadings.[6]

-

-

Base and Solvent System: An appropriate base is required to activate the boronic acid. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are most common.[6][7] The reaction is typically performed in a mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water to facilitate the dissolution of both organic and inorganic reagents.[2][6]

Data Summary: Representative Suzuki-Miyaura Couplings of Indoles

The following table summarizes conditions and yields for Suzuki-Miyaura reactions on various indole substrates from the literature, providing a baseline for optimizing the coupling of 6-(tert-Butyl)-1H-indole derivatives.

| Indole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 6-Chloroindole | Phenylboronic acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [6] |

| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3.0) | K₂CO₃ | H₂O | 120 (MW) | 1.5 | 91 | [5][8] |

| tert-Butyl 7-bromo-1H-indole-1-carboxylate | Arylboronic acid | PdCl₂(dppf) (5.0) | K₂CO₃ | Dioxane/H₂O | 80-120 | Varies | N/A | [7] |

| (Z)-β-enamido triflate | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄ | THF/H₂O | RT | N/A | 90 | [9] |

| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >95 (GC) | [6] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Unprotected 6-Bromo-1-(tert-Butyl)-1H-indole

This protocol is adapted from methods developed for unprotected haloindoles, utilizing a highly active catalyst system.[6]

Materials:

-

6-Bromo-1-(tert-Butyl)-1H-indole (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

XPhos Pd G2 (or similar XPhos pre-catalyst) (1-2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Equipment:

-

Schlenk tube or microwave vial with a magnetic stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas line (manifold)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a Schlenk tube, add 6-Bromo-1-(tert-Butyl)-1H-indole, the arylboronic acid, K₃PO₄, and the XPhos Pd G2 catalyst.

-

Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

-

Place the sealed tube in a preheated oil bath at 60-100 °C.

-

Stir the reaction vigorously for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-(tert-Butyl)-1H-indole.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-6-bromo-1-(tert-Butyl)-1H-indole

This protocol uses a common and robust catalyst suitable for N-protected substrates.[7]

Materials:

-

tert-Butyl 6-bromo-1-(tert-Butyl)-1H-indole-1-carboxylate (1.0 equiv)

-

Arylboronic acid or boronic ester (1.2-1.5 equiv)

-

PdCl₂(dppf) or Pd(PPh₃)₄ (5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Standard workup and purification reagents

Equipment:

-

Round-bottom flask or pressure vessel with a magnetic stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Inert gas line

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, combine tert-Butyl 6-bromo-1-(tert-Butyl)-1H-indole-1-carboxylate, the arylboronic acid/ester, the palladium catalyst, and the base.

-

Fit the flask with a reflux condenser. Evacuate and backfill the system with an inert gas (argon or nitrogen) three times.

-

Add 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Maintain the reaction at temperature for 2-12 hours, monitoring for completion by TLC or LC-MS.[2]

-

After cooling to room temperature, perform an aqueous workup as described in Protocol 1 (dilution with ethyl acetate, washing with water and brine, drying, and concentration).

-

Purify the residue by flash chromatography to obtain the N-Boc protected product.

-

(Optional) The Boc group can be removed by treating the purified product with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Visualized Mechanisms and Workflows

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[10][11]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This flowchart outlines the key steps from reaction setup to product isolation.

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling experiment.

References

- 1. mdpi.com [mdpi.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

- 10. youtube.com [youtube.com]

- 11. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for N-Protection Strategies of 6-(tert-Butyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-protection of 6-(tert-butyl)-1H-indole, a crucial step in the synthesis of various pharmaceutical compounds. The presence of the bulky tert-butyl group at the 6-position introduces steric hindrance that can influence the choice of protecting group and the reaction conditions required for efficient transformation. This guide outlines effective strategies for the protection and subsequent deprotection of the indole nitrogen, focusing on commonly used protecting groups: tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Tosyl), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Introduction to N-Protection of Indoles

The protection of the indole nitrogen is a common requirement in multi-step organic synthesis to prevent undesired side reactions at the nucleophilic N-H position. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The choice of the protecting group for 6-(tert-butyl)-1H-indole should consider the steric bulk of the tert-butyl group, which may necessitate optimized reaction conditions.

tert-Butoxycarbonyl (Boc) Protection Strategy

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the indole nitrogen due to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.

Data Presentation: N-Boc Protection and Deprotection

| Reaction Stage | Reagents and Conditions | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Protection | 6-(tert-Butyl)-1H-indole, (Boc)₂O, DMAP (cat.) | Dichloromethane (DCM) | 2-4 h | Room Temperature | >95% | [1] |

| Deprotection | N-Boc-6-(tert-butyl)-1H-indole, Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1-2 h | Room Temperature | High | [2] |

| Deprotection | N-Boc-6-(tert-butyl)-1H-indole, Oxalyl chloride, Methanol | Methanol | 1-4 h | Room Temperature | Up to 90% | [3] |

Experimental Protocols

Protocol 1: N-Boc Protection of 6-(tert-Butyl)-1H-indole [1]

-

Dissolve 6-(tert-butyl)-1H-indole (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equiv).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-6-(tert-butyl)-1H-indole.

Protocol 2: Deprotection of N-Boc-6-(tert-butyl)-1H-indole using Trifluoroacetic Acid (TFA) [2]

-

Dissolve N-Boc-6-(tert-butyl)-1H-indole (1.0 equiv) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 5-10 equiv or as a 25-50% solution in DCM) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(tert-butyl)-1H-indole.

Visualization of Boc Protection and Deprotection

Caption: N-Boc protection and deprotection of 6-(tert-Butyl)-1H-indole.

p-Toluenesulfonyl (Tosyl) Protection Strategy

The tosyl (Ts) group is a robust protecting group, stable to a wide range of acidic and oxidative conditions. Its removal typically requires strong reducing agents or harsh basic conditions.

Data Presentation: N-Tosyl Protection and Deprotection

| Reaction Stage | Reagents and Conditions | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Protection | 6-(tert-Butyl)-1H-indole, TsCl, NaH | Tetrahydrofuran (THF) | Several hours | 0 °C to RT | Good | General Protocol |

| Deprotection | N-Tosyl-6-(tert-butyl)-1H-indole, Cs₂CO₃, Methanol | THF/Methanol | 15-24 h | Room Temperature | High | [4] |

Experimental Protocols

Protocol 3: N-Tosyl Protection of 6-(tert-Butyl)-1H-indole

-

To a stirred suspension of sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 6-(tert-butyl)-1H-indole (1.0 equiv) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equiv) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain N-tosyl-6-(tert-butyl)-1H-indole.

Protocol 4: Deprotection of N-Tosyl-6-(tert-butyl)-1H-indole using Cesium Carbonate [4]

-

Dissolve N-tosyl-6-(tert-butyl)-1H-indole (1.0 equiv) in a mixture of THF and methanol (e.g., 2:1 v/v).

-

Add cesium carbonate (Cs₂CO₃) (3.0 equiv).

-

Stir the mixture at room temperature for 15-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-(tert-butyl)-1H-indole.

Visualization of Tosyl Protection and Deprotection

Caption: N-Tosyl protection and deprotection of 6-(tert-Butyl)-1H-indole.

2-(Trimethylsilyl)ethoxymethyl (SEM) Protection Strategy

The SEM group is stable to a variety of conditions, including strongly basic and nucleophilic reagents, and can be cleaved under specific fluoride-mediated or acidic conditions.

Data Presentation: N-SEM Protection and Deprotection

| Reaction Stage | Reagents and Conditions | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Protection | 6-(tert-Butyl)-1H-indole, SEM-Cl, NaH | Dimethylformamide (DMF) | Several hours | 0 °C to RT | Good | General Protocol |

| Deprotection | N-SEM-6-(tert-butyl)-1H-indole, TBAF | Tetrahydrofuran (THF) | 12 h | 80 °C | Moderate | [5] |

| Deprotection | N-SEM-6-(tert-butyl)-1H-indole, SnCl₄ | Dichloromethane (DCM) | 2 h | 0 °C to RT | High | [6] |

Experimental Protocols

Protocol 5: N-SEM Protection of 6-(tert-Butyl)-1H-indole

-

To a stirred suspension of sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 6-(tert-butyl)-1H-indole (1.0 equiv) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-SEM-6-(tert-butyl)-1H-indole.

Protocol 6: Deprotection of N-SEM-6-(tert-butyl)-1H-indole using Tetrabutylammonium Fluoride (TBAF) [5]

-

Dissolve N-SEM-6-(tert-butyl)-1H-indole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (e.g., 2-3 equiv).

-

Heat the reaction mixture to 80 °C and stir for 12 hours, or until completion as monitored by TLC.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product if necessary to obtain 6-(tert-butyl)-1H-indole.

Visualization of SEM Protection and Deprotection

Caption: N-SEM protection and deprotection of 6-(tert-Butyl)-1H-indole.

Conclusion

The selection of an appropriate N-protection strategy for 6-(tert-butyl)-1H-indole is critical for the successful synthesis of its derivatives. The Boc group offers a versatile and mild option, while the Tosyl group provides enhanced stability for more demanding reaction sequences. The SEM group presents another alternative with its unique cleavage conditions. The protocols and data presented herein provide a comprehensive guide for researchers to choose and implement the most suitable protection and deprotection methods for their specific synthetic needs, taking into account the steric considerations of the 6-tert-butyl substituent.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SEM Deprotection - TBAF [commonorganicchemistry.com]

- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of 6-(tert-Butyl)-1H-indole at C2 and C3 Positions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective functionalization of 6-(tert-Butyl)-1H-indole at the C2 and C3 positions. The methodologies described herein are essential for the synthesis of diverse indole derivatives, which are key structural motifs in numerous pharmacologically active compounds.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic drugs. The ability to selectively introduce functional groups at specific positions of the indole ring is crucial for the development of new therapeutic agents. This document focuses on the functionalization of 6-(tert-Butyl)-1H-indole, a versatile building block, at its nucleophilic C3 position and the less reactive C2 position. The protocols provided cover key transformations including Vilsmeier-Haack formylation, Friedel-Crafts acylation, palladium-catalyzed C2-arylation, and Lewis acid-catalyzed C3-alkylation.

C3 Position Functionalization

The C3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic substitution.

C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl group at the C3 position of indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Quantitative Data Summary

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 6-Methyl-1H-indole | POCl₃, DMF | 90 | 8 | 89 |

| 6-Bromo-1H-indole | POCl₃, DMF | 85 | 5 | 93 |

| 6-Chloro-1H-indole | POCl₃, DMF | 90 | 8 | 91 |

Experimental Protocol: Synthesis of 6-(tert-Butyl)-1H-indole-3-carbaldehyde

Materials:

-

6-(tert-Butyl)-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

To this mixture, add a solution of 6-(tert-Butyl)-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Carefully neutralize the acidic solution by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH is basic (pH 8-9), which will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product in a desiccator.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure 6-(tert-Butyl)-1H-indole-3-carbaldehyde.

Logical Workflow for Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack formylation of 6-(tert-Butyl)-1H-indole.

C3-Acylation via Friedel-Crafts Reaction

Friedel-Crafts acylation allows for the introduction of an acyl group at the C3 position of indoles using an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Quantitative Data Summary

Specific yields for the Friedel-Crafts acylation of 6-(tert-butyl)-1H-indole are not detailed in the provided search results. The table below presents general conditions for the acylation of unsubstituted indole.

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) |

| Acetyl chloride | AlCl₃ | Dichloromethane | 0 to rt |

| Acetic anhydride | AlCl₃ | Dichloromethane | 0 to rt |

| Aroyl chlorides | ZrCl₄ | Dichloromethane | rt |

Experimental Protocol: Synthesis of 3-Acetyl-6-(tert-butyl)-1H-indole

Materials:

-

6-(tert-Butyl)-1H-indole

-

Acetyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the suspension with stirring.

-

After the addition, stir the mixture at 0 °C for 15-30 minutes.

-

Add a solution of 6-(tert-Butyl)-1H-indole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Acetyl-6-(tert-butyl)-1H-indole.

Logical Workflow for Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of 6-(tert-Butyl)-1H-indole.

C2 Position Functionalization

Functionalization at the C2 position of indoles is more challenging due to its lower nucleophilicity compared to the C3 position. Directed C-H activation strategies are often employed.

C2-Arylation via Palladium-Catalyzed C-H Activation

Palladium-catalyzed direct C-H arylation is a powerful tool for forming C-C bonds at the C2 position of indoles. This method often requires a directing group on the indole nitrogen to achieve high regioselectivity.

Quantitative Data Summary

Specific data for 6-(tert-butyl)-1H-indole is not available in the provided search results. The following table shows general conditions for the C2-arylation of N-substituted indoles.

| Indole Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| N-Substituted Indole | Aryl Iodide | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 120 |

| N-Substituted Indole | Aryl Bromide | Pd(OAc)₂ | PCy₃ | K₂CO₃ | DMA | 120 |

Experimental Protocol: Synthesis of 2-Aryl-6-(tert-butyl)-1H-indole (General Procedure)

Materials:

-

N-Protected-6-(tert-butyl)-1H-indole (e.g., N-pivaloyl or N-acetyl)

-

Aryl halide (e.g., aryl iodide or aryl bromide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., tri(o-tolyl)phosphine or tricyclohexylphosphine)

-

Base (e.g., cesium carbonate or potassium carbonate)

-

Anhydrous solvent (e.g., dioxane or N,N-dimethylacetamide)

Procedure:

-

To a flame-dried Schlenk tube, add the N-protected-6-(tert-butyl)-1H-indole (1.0 equivalent), aryl halide (1.2-1.5 equivalents), palladium(II) acetate (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture at the specified temperature (typically 100-140 °C) for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-N-protected-6-(tert-butyl)-1H-indole.

-

If necessary, remove the N-protecting group under appropriate conditions to yield the final product.

Experimental Workflow for C2-Arylation

Caption: Palladium-catalyzed C2-arylation workflow.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the selective functionalization of 6-(tert-Butyl)-1H-indole at the C2 and C3 positions. These methods are fundamental for the synthesis of a wide range of indole derivatives with potential applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The yields and reaction times are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Gram-Scale Synthesis of 6-(tert-Butyl)-1H-indole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the gram-scale synthesis of 6-(tert-Butyl)-1H-indole, a valuable building block in medicinal chemistry and materials science. The protocol is based on the robust and widely applicable Fischer indole synthesis, a classic method for the construction of the indole nucleus.

Introduction

The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents.[1] Substitution at the 6-position of the indole ring can significantly modulate the biological activity and physicochemical properties of the resulting compounds. 6-(tert-Butyl)-1H-indole, in particular, serves as a key intermediate for the development of novel therapeutics and functional organic materials. This protocol details a reliable, two-step procedure commencing with the synthesis of 4-(tert-butyl)phenylhydrazine from commercially available 4-(tert-butylaniline), followed by an acid-catalyzed cyclization to afford the target indole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the gram-scale synthesis of 6-(tert-Butyl)-1H-indole. The data represents typical expected values based on established Fischer indole synthesis methodologies.

| Parameter | Step 1: 4-(tert-Butyl)phenylhydrazine HCl | Step 2: 6-(tert-Butyl)-1H-indole |

| Starting Material | 4-(tert-Butylaniline) | 4-(tert-Butyl)phenylhydrazine HCl |

| Reagents | Sodium nitrite, Hydrochloric acid, Tin(II) chloride dihydrate | Acetaldehyde dimethyl acetal, Polyphosphoric acid |

| Solvent | Hydrochloric acid, Water | Toluene |

| Reaction Temperature | 0 - 5 °C (diazotization), < 10 °C (reduction) | 100 - 110 °C |

| Reaction Time | ~ 2 hours | ~ 3 hours |

| Typical Scale | 10 - 20 g | 5 - 10 g |

| Product Molar Mass | 188.69 g/mol | 173.25 g/mol |

| Typical Yield | 85 - 95% | 70 - 85% |

| Purification Method | Filtration | Column Chromatography |

| Appearance | White to off-white solid | White to pale yellow solid |

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 6-(tert-Butyl)-1H-indole.

Step 1: Synthesis of 4-(tert-Butyl)phenylhydrazine Hydrochloride

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(tert-butylaniline) (1.0 eq) in concentrated hydrochloric acid (approx. 3 M solution). Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Reduction: In a separate large beaker, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the solid under vacuum to obtain 4-(tert-butyl)phenylhydrazine hydrochloride as a white to off-white powder.

Step 2: Fischer Indole Synthesis of 6-(tert-Butyl)-1H-indole

-

Reaction Setup: To a round-bottom flask, add 4-(tert-butyl)phenylhydrazine hydrochloride (1.0 eq) and toluene.

-

Add acetaldehyde dimethyl acetal (1.2 eq) to the suspension.

-

Cyclization: While stirring, carefully add polyphosphoric acid (PPA) (approx. 10-15 wt eq) portion-wise to the reaction mixture. An exothermic reaction will occur.

-

Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of toluene).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-(tert-butyl)-1H-indole as a white to pale yellow solid.

Visualizations

The following diagram illustrates the experimental workflow for the gram-scale synthesis of 6-(tert-Butyl)-1H-indole.

Caption: Workflow for the synthesis of 6-(tert-Butyl)-1H-indole.

References

Application Notes and Protocols: 6-(tert-Butyl)-1H-indole as a Versatile Building Block for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a tert-butyl group at the 6-position of the indole ring offers a unique combination of steric bulk and lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This strategic substitution can enhance metabolic stability, modulate receptor binding, and improve oral bioavailability. Consequently, 6-(tert-Butyl)-1H-indole has emerged as a valuable building block for the synthesis of a diverse array of pharmaceutical intermediates.

These application notes provide detailed protocols for the functionalization of 6-(tert-Butyl)-1H-indole through several key synthetic transformations, including the Vilsmeier-Haack reaction, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Pictet-Spengler reaction. These methods enable the efficient synthesis of advanced intermediates crucial for the development of novel therapeutics.

Vilsmeier-Haack Formylation: Synthesis of 6-(tert-Butyl)-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like indoles, typically at the C-3 position. The resulting indole-3-carbaldehydes are versatile intermediates for the synthesis of various bioactive molecules.

General Reaction Scheme:

Quantitative Data Summary: Vilsmeier-Haack Formylation of Substituted Indoles

| Entry | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-Bromo-1H-indole | POCl₃, DMF | 85 | 5 | 93 | [1] |

| 2 | 6-Chloro-1H-indole | POCl₃, DMF | 90 | 8 | 91 | [1] |

| 3 | 6-Methyl-1H-indole | POCl₃, DMF | 90 | 8 | 89 | [1] |

| 4 | Indole | POCl₃, DMF | 35 | 1 | 97 | [2] |

Note: The data presented is for analogous substituted indoles to provide an expected range of reaction efficiency.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

6-(tert-Butyl)-1H-indole

-

Phosphorus oxychloride (POCl₃)

-